molecular formula C19H18BrN3OS B2501268 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide CAS No. 899913-00-9

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2501268
CAS No.: 899913-00-9
M. Wt: 416.34
InChI Key: KQOIITXWEVPGFB-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a unique structure combining an imidazole ring with a bromophenyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile introduced.

Scientific Research Applications

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the phenylacetamide moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide
  • 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-phenylethylidene]aceto hydrazide

Uniqueness

Compared to similar compounds, 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring provides a versatile platform for chemical modifications, while the bromophenyl group enhances its reactivity and binding affinity. The phenylacetamide moiety contributes to its solubility and potential bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-19(2)22-17(13-8-10-14(20)11-9-13)18(23-19)25-12-16(24)21-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOIITXWEVPGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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